Product packaging for Liazal(Cat. No.:)

Liazal

Cat. No.: B1231680
M. Wt: 424.8 g/mol
InChI Key: UCJZBYIUZSFGPV-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Imidazole (B134444) Derivatives in Biomedical Research

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. jchemrev.com It was first synthesized in 1858, though various derivatives had been discovered earlier. irjet.net This moiety is a fundamental component of numerous important biological molecules, including the amino acid histidine, histamine (B1213489), and purines found in nucleic acids. irjet.netnih.gov

The versatility of the imidazole nucleus has made it a "privileged structure" in medicinal chemistry, meaning it is a common scaffold in the development of new therapeutic agents. nih.govjournalijcar.org Imidazole-containing compounds exhibit a wide array of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties. jchemrev.comjournalijcar.org The development of cimetidine, a histamine H2 receptor antagonist for treating ulcers, highlighted the therapeutic potential of synthetic imidazole derivatives and spurred further research into this class of compounds. nih.gov This rich history has established a strong foundation for the investigation of novel imidazole-based agents like liarozole (B1683768).

Evolution of Retinoid Metabolism Modulators

Retinoids, which are metabolites of vitamin A such as all-trans-retinoic acid (ATRA), are crucial signaling molecules that regulate a multitude of physiological processes, including cell growth, differentiation, and embryonic development. nih.govontosight.ainews-medical.net The levels of ATRA in tissues are tightly controlled through a balance of synthesis and catabolism. news-medical.net The cytochrome P450 (CYP) family of enzymes, particularly the CYP26 subfamily (CYP26A1, CYP26B1, and CYP26C1), are key players in the oxidative degradation of ATRA. nih.govrndsystems.com

The therapeutic use of retinoids themselves can be limited by their metabolic instability and potential for adverse effects. nih.gov This led to the development of Retinoic Acid Metabolism Blocking Agents (RAMBAs). tocris.com RAMBAs work by inhibiting the enzymes responsible for breaking down endogenous retinoic acid, thereby increasing its local concentration and enhancing its biological effects. tocris.comresearchgate.net This approach offers a more nuanced way to modulate retinoid signaling compared to the direct administration of high doses of retinoids. nih.gov

Liarozole as a Pioneering Retinoic Acid Metabolism Blocking Agent (RAMBA) and Aromatase Inhibitor

Liarozole emerged as a significant compound due to its dual mechanism of action. nih.gov It is recognized as a potent RAMBA, primarily by inhibiting CYP26 enzymes, which are responsible for the 4-hydroxylation and subsequent breakdown of all-trans-retinoic acid (ATRA). rndsystems.commedchemexpress.comcaymanchem.com By blocking this metabolic pathway, liarozole effectively increases the intracellular levels of ATRA, leading to retinoid-mimetic effects. google.comtocris.commedchemexpress.com

In addition to its role as a RAMBA, liarozole is also an inhibitor of aromatase (CYP19), the key enzyme that converts androgens into estrogens. rndsystems.comnih.govcymitquimica.com This inhibition of estrogen synthesis gives liarozole a distinct pharmacological profile. Its ability to modulate both retinoid and steroid hormone pathways makes it a unique tool for biomedical research and a candidate for therapeutic intervention in a range of conditions. nih.govnih.gov Liarozole's inhibition extends to other cytochrome P450 enzymes as well, including CYP2S1. researchgate.netjapsonline.com

Target EnzymeFunctionEffect of Liarozole Inhibition
CYP26A1 Metabolizes all-trans-retinoic acid (ATRA)Increases intracellular levels of ATRA
Aromatase (CYP19) Synthesizes estrogens from androgensDecreases estrogen production
CYP2S1 Orphan Cytochrome P450, metabolizes prodrugsDecreases turnover of certain prodrugs

Scope and Significance of Liarozole Research in Preclinical Development

The unique dual-action profile of liarozole has prompted extensive preclinical investigation across various fields, primarily in oncology and dermatology. google.com In oncology, research has focused on its potential to treat hormone-sensitive cancers, such as breast and prostate cancer, by leveraging both its aromatase inhibitory and retinoid-modulating properties. nih.gov Preclinical studies have shown that liarozole can inhibit the proliferation of cancer cells and displays antitumor activity in animal models of prostate and breast cancer. rndsystems.comcaymanchem.com

In dermatology, liarozole has been investigated for disorders of keratinization, such as ichthyosis and psoriasis. researchgate.net The rationale for this application is based on its ability to increase endogenous retinoic acid, which plays a critical role in epidermal differentiation and proliferation. researchgate.netmedchemexpress.com Preclinical findings demonstrated that liarozole could induce epidermal changes similar to those seen with retinoid treatment. google.com Although clinical trials have been conducted, the focus of this article remains on the preclinical data that established the scientific foundation for these later-stage investigations. nih.govresearchgate.net The breadth of preclinical data underscores liarozole's importance as a research compound for understanding the interplay between retinoid and steroid signaling pathways in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17ClN4O4 B1231680 Liazal

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H17ClN4O4

Molecular Weight

424.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole

InChI

InChI=1S/C17H13ClN4.C4H4O4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;5-3(6)1-2-4(7)8/h1-11,17H,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UCJZBYIUZSFGPV-WLHGVMLRSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.C(=CC(=O)O)C(=O)O

Synonyms

liarozole
liarozole fumarate
liarozole monohydrochloride
Liazal
R 085246
R 61405
R 75251
R-085246
R-61405
R-75251
R085246

Origin of Product

United States

Synthetic Chemistry and Stereochemical Considerations of Liarozole

Retrosynthetic Analysis of the Liarozole (B1683768) Core Structure

A retrosynthetic analysis of the Liarozole core simplifies the complex structure into more readily available starting materials. The primary disconnection points are the bonds forming the benzimidazole (B57391) and imidazole (B134444) rings, and the benzylic carbon-nitrogen bond of the imidazole ring.

The benzimidazole ring can be retrosynthetically disconnected via the Phillips condensation, leading back to an ortho-phenylenediamine derivative and formic acid. arabjchem.org This diamine precursor would bear the (3-chlorophenyl)(1H-imidazol-1-yl)methyl substituent.

Further disconnection of the imidazole ring from this intermediate suggests a precursor alcohol and an imidazolylating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). This alcohol, in turn, can be derived from the reduction of a corresponding ketone.

The ketone intermediate, a substituted benzophenone (B1666685), can be traced back to two primary aromatic components via a Friedel-Crafts acylation disconnection: a substituted anisole (B1667542) ring and 3-chlorobenzoyl chloride. newdrugapprovals.org This strategic breakdown provides a logical pathway for the forward synthesis, starting from simple aromatic precursors.

Classical Synthetic Routes to Liarozole and its Intermediates

The classical synthesis of Liarozole, particularly its fumarate (B1241708) salt, is a well-documented linear sequence that builds the molecule step-by-step, incorporating key functional group transformations and heterocyclic ring formations. newdrugapprovals.org

The synthesis typically commences with a Friedel-Crafts acylation reaction. newdrugapprovals.orgscience-revision.co.ukchemguide.co.uk In this initial step, anisole is acylated with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution reaction yields (3-chlorophenyl)(4-methoxyphenyl)methanone (B126724), establishing the core benzophenone skeleton of the molecule. newdrugapprovals.org

Following the creation of the benzophenone intermediate, the subsequent steps focus on introducing nitrogen functionalities necessary for the formation of the benzimidazole ring.

Nitration: The (3-chlorophenyl)(4-methoxyphenyl)methanone intermediate undergoes regioselective nitration. This is typically carried out using a nitrating agent in a solvent like dichloromethane (B109758) at a controlled temperature (e.g., 10°C) to install a nitro group on the methoxy-substituted phenyl ring, ortho to the methoxy (B1213986) group and meta to the carbonyl group. newdrugapprovals.org

Nucleophilic Substitution: The methoxy group of the resulting nitro-compound is then replaced by an amino group. This is achieved through a nucleophilic aromatic substitution reaction, for instance, by treating the compound with ammonia (B1221849) in 2-propanol under pressure and heat (e.g., 100°C). newdrugapprovals.org

Reduction: The final step in this pathway is the reduction of the nitro group to an amine. This transformation is critical as it generates the ortho-phenylenediamine moiety required for the subsequent benzimidazole cyclization. Catalytic hydrogenation is a common method for this reduction. newdrugapprovals.orgmdpi.com

With the key functional groups in place, the final stages of the synthesis involve the construction of the two heterocyclic rings.

Imidazole Ring Formation: Before forming the benzimidazole ring, the imidazole moiety is introduced. First, the ketone function of the amino-nitro-benzophenone intermediate is reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) in 2-propanol. This alcohol is then reacted with 1,1'-carbonyldiimidazole (CDI) in a refluxing solvent such as dichloromethane. newdrugapprovals.org The CDI acts as an efficient agent to form the N-substituted imidazole, displacing the hydroxyl group. researchgate.net

Benzimidazole Ring Formation: The penultimate step is the formation of the benzimidazole ring. The nitro group on the intermediate is reduced to an amine, typically via catalytic hydrogenation (e.g., using Raney nickel), to yield a diamine. newdrugapprovals.org This ortho-diamine intermediate is then cyclized. A common method is to heat the diamine in a mixture of formic acid and hydrochloric acid. newdrugapprovals.org Formic acid or its derivatives serve as the one-carbon source required to close the five-membered benzimidazole ring. google.com General strategies for benzimidazole synthesis often involve the condensation of o-phenylenediamines with various carbonyl compounds or their equivalents. arabjchem.orgrjlbpcs.comresearchgate.net

The final free base of Liarozole can then be treated with an appropriate acid, such as fumaric acid in ethanol, to yield the corresponding salt, for instance, Liarozole fumarate. newdrugapprovals.org

Nitro Group Functionalization and Reduction Pathways

Advanced Synthetic Methodologies and Process Optimization

Efforts have been made to enhance the efficiency of the Liarozole synthesis, focusing on improving yields and purity while potentially reducing the number of steps or employing milder conditions.

Research has been directed towards optimizing the classical synthetic route. An improved synthesis starting from anisole has been reported, focusing on the key steps of Friedel-Crafts acylation, nitration, nucleophilic substitution, reduction, and cyclization to form the final Liarozole structure. newdrugapprovals.org The optimization of reaction conditions, such as solvent choice, temperature, and purification methods (e.g., column chromatography, recrystallization), is crucial for maximizing yield and obtaining high-purity Liarozole. newdrugapprovals.orgsci-hub.se

For instance, the separation of the desired enantiomer of Liarozole can be achieved by fractional crystallization of a key amine intermediate using an enantiomerically pure chiral acid, such as 10-camphorsulfonic acid. google.com This stereochemical resolution is a critical step for studying the activities of the individual enantiomers. The choice of solvent, including mixtures like ketones and water, is vital for the success of this resolution. google.com Modern approaches in heterocyclic synthesis often employ green chemistry principles, such as using microwave irradiation or developing novel catalytic systems to improve reaction efficiency and environmental footprint, though specific applications to the full Liarozole synthesis are less documented in readily available literature. conicet.gov.armdpi.com

Enantioselective Synthesis of Liarozole Isomers

The biological activity of Liarozole, particularly its potency as a retinoic acid metabolism inhibitor, has been shown to reside primarily in one of its enantiomers. The dextrorotatory isomer, or (+)-Liarozole, exhibits significantly greater inhibitory activity on retinoic acid metabolism compared to the racemic mixture or the levorotatory (-)-isomer. google.com This stereoselectivity necessitates synthetic strategies that can yield enantiomerically pure forms of the compound.

A primary method for obtaining enantiomerically pure Liarozole is through the resolution of a racemic mixture. pbworks.com This process typically involves separating a key chiral intermediate rather than the final compound. General preparations for Liarozole have been well-documented. google.com For enantioselective purposes, an enantiomerically pure intermediate diamine can be prepared using established resolution techniques. google.com

One common approach is the formation of diastereomeric salts by reacting the racemic intermediate with an enantiomerically pure chiral acid. google.compbworks.com For instance, an enantiomerically pure chiral acid like α-hydroxybenzeneacetic acid (mandelic acid) can be used to form diastereomeric salts with a chiral amine intermediate of Liarozole. google.com These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. google.compbworks.com The fractional crystallizations are often performed at reduced temperatures, preferably below 5°C, in a solvent system such as a 2-propanone and water mixture to enhance separation efficiency. google.com

Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed to yield the enantiomerically pure intermediate, which can then be carried forward to synthesize the target enantiomer of Liarozole without significant racemization. google.com Other art-known resolution techniques include chromatography using chiral stationary phases. google.com

Asymmetric catalysis is a powerful strategy in modern organic synthesis that employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. academie-sciences.frnih.gov This approach offers an efficient alternative to classical resolution by building the desired stereochemistry directly into the molecular framework during the synthesis. academie-sciences.frnih.gov The process involves the differentiation of enantiotopic faces or groups of a prochiral substrate by the chiral catalyst, leading to the preferential formation of one enantiomer over the other. academie-sciences.fr

Resolution of Racemic Mixtures

Derivatization and Analog Synthesis

The development of Liarozole analogues is primarily driven by the goal of creating more potent and selective Retinoic Acid Metabolism Blocking Agents (RAMBAs). mdpi.comresearchgate.net The therapeutic effect of these agents is based on their ability to inhibit cytochrome P450 (CYP) enzymes, specifically the CYP26 family (CYP26A1, CYP26B1), which are responsible for the catabolism of all-trans-retinoic acid (ATRA). mdpi.comdoi.org By blocking these enzymes, RAMBAs increase the endogenous levels of ATRA in target tissues, which can modulate cellular proliferation and differentiation. mdpi.commedicaljournals.se

Key design principles for Liarozole analogues focus on:

Improving Potency: Modifications to the Liarozole scaffold aim to achieve lower IC₅₀ values for CYP26 inhibition, meaning less drug is needed to achieve the desired effect. patsnap.comresearchgate.net

Enhancing Selectivity: Liarozole is known to inhibit other CYP enzymes, such as aromatase (CYP19), which can lead to off-target effects. researchgate.net A major goal is to design analogues with high selectivity for CYP26 enzymes over other CYPs (e.g., CYP1A2, 2C9, 2D6, and 3A4) to minimize potential side effects. doi.orgpatsnap.com

Structure-Activity Relationship (SAR) Studies: Systematic modifications are made to different parts of the molecule—such as the azole head (imidazole or triazole), the central scaffold, and peripheral substituents—to understand their impact on biological activity. For example, studies have shown that 4-substitution on the phenyl ring with electron-donating groups can be favorable for inhibitory activity. researchgate.net

These principles guide medicinal chemists in using techniques like fragment-based drug discovery and pharmacophore modeling to design novel RAMBAs with improved therapeutic profiles compared to Liarozole. doi.org

The core of the Liarozole molecule contains an imidazole ring, which is crucial for its interaction with the heme iron atom in the active site of cytochrome P450 enzymes. researchgate.net Many synthetic efforts have focused on creating analogues by retaining this azole feature, often substituting the imidazole with a 1,2,4-triazole (B32235) ring, or by modifying other parts of the scaffold. patsnap.comresearchgate.net

The synthesis of these analogues often involves multi-step sequences. For example, novel RAMBAs have been created based on a 3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-(4-(phenylamino)phenyl)propyl scaffold. patsnap.com The synthesis of these compounds allows for the exploration of structure-activity relationships by varying the substituents. Research has described the synthesis of methyl 3-[4-(arylamino)phenyl]-3-(azole)-2,2-dimethylpropanoates, where different aryl groups and azole heads (imidazole or triazole) are incorporated to assess their impact on CYP26A1 inhibition. researchgate.net These synthetic routes provide a versatile platform for generating a library of compounds for biological evaluation. jrtdd.com

Building on the Liarozole scaffold, significant research has been dedicated to developing new generations of RAMBAs with superior potency and selectivity. mdpi.comnih.gov These novel agents are designed to be more effective inhibitors of CYP26 enzymes.

Several studies have reported the synthesis and evaluation of new series of imidazole and triazole derivatives that are substantially more potent than Liarozole. patsnap.comresearchgate.net For instance, a series of methyl 3-[4-(arylamino)phenyl]-3-(azole)-2,2-dimethylpropanoates yielded compounds with significantly lower IC₅₀ values. The 6-bromo-3-pyridine imidazole derivative (IC₅₀ = 5.7 nM) and a methylenedioxyphenyl triazole derivative (IC₅₀ = 6.7 nM) were found to be approximately 95 to 80 times more potent than Liarozole (IC₅₀ = 540 nM) in a microsomal assay. researchgate.net

In another study, a novel RAMBA, methyl (2E,4E,6E,8E)-9-(3-imidazolyl-2,6,6-trimethylcyclohex-1-enyl)-3,7-dimethylnona-2,4,6,8-tetraenoate, demonstrated an IC₅₀ value of 0.009 nM, making it orders of magnitude more potent than Liarozole (reported as IC₅₀ = 6000 nM in this study). nih.govacs.org These highly potent inhibitors represent promising candidates for further development as therapeutic agents for various diseases. nih.govacs.org

The table below summarizes the inhibitory activity of selected Liarozole analogues against the CYP26A1 enzyme, demonstrating the successful application of the design principles discussed.

Molecular Mechanisms of Action and Biochemical Pathways

Retinoic Acid Metabolism Modulation

Retinoic acid, a biologically active metabolite of vitamin A, plays crucial roles in various physiological processes, including cell differentiation, proliferation, and apoptosis. patsnap.com Its levels within tissues are tightly regulated through a balance of synthesis and metabolism. The primary enzymes responsible for RA catabolism are members of the Cytochrome P450 26 (CYP26) family. patsnap.comgoogle.com By inhibiting these enzymes, liarozole (B1683768) effectively modulates RA metabolism. medchemexpress.commedchemexpress.com

Impact on Endogenous Retinoic Acid (RA) Levels

By inhibiting CYP26-mediated RA metabolism, liarozole leads to increased endogenous levels of all-trans-retinoic acid in tissues and plasma. medchemexpress.commedchemexpress.comdepaul.eduaacrjournals.orgresearchgate.netnih.govdiva-portal.org This increase in RA concentration is a key consequence of liarozole's action as a RAMBA. medchemexpress.commedchemexpress.comdiva-portal.org Studies in experimental animals and in human skin have demonstrated that liarozole treatment results in elevated RA levels. depaul.edunih.gov For example, in human epidermis treated with liarozole, retinoic acid levels increased significantly. nih.gov

Consequences for Retinoid Signaling Pathways

The increase in endogenous RA levels induced by liarozole has direct consequences for retinoid signaling pathways. Retinoic acid mediates its biological effects primarily by binding to nuclear receptors, which then regulate gene expression. patsnap.comtocris.comencyclopedia.pub By increasing the availability of RA, liarozole potentiates the activity of these signaling pathways. nih.govresearchgate.net This potentiation can lead to retinoid-mimetic effects. medchemexpress.comrndsystems.com

Retinoic acid receptors (RARs) and Retinoid X Receptors (RXRs) are nuclear receptors that mediate the transcriptional effects of retinoids. patsnap.comtocris.comencyclopedia.pub ATRA primarily binds to and activates RARs (RARα, RARβ, and RARγ). tocris.comencyclopedia.pubnews-medical.net RXRs also have ligands, such as 9-cis-retinoic acid, and form heterodimers with RARs to bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs), thereby regulating target gene transcription. tocris.comencyclopedia.pubnews-medical.net

Liarozole's primary interaction with retinoid signaling is indirect, by increasing the concentration of the endogenous ligand (RA) that binds to RARs. nih.govresearchgate.net While liarozole itself is not described as a direct ligand for RARs or RXRs, its action of increasing endogenous RA levels enhances the binding of RA to these receptors, thereby promoting the formation of RAR-RXR heterodimers and their subsequent interaction with RAREs. tocris.comencyclopedia.pubnews-medical.net This leads to the modulation of expression of genes regulated by retinoid signaling. patsnap.comencyclopedia.pub Some studies suggest that while the main effect is through increased RA, the full biological effects of RAMBAs like liarozole may not be solely attributable to increased RA levels, suggesting potential complex interactions within the retinoid signaling network or with other pathways. diva-portal.org However, direct binding or activation of RARs or RXRs by liarozole itself is not a primary described mechanism; its role is to increase the availability of the natural ligand, RA. nih.govresearchgate.net

Ligand-Dependent Gene Expression Regulation

Liarozole influences gene expression indirectly by increasing the endogenous levels of all-trans-retinoic acid (ATRA). nih.govresearchgate.netnih.gov ATRA is a crucial signaling molecule that regulates gene expression by binding to nuclear retinoid receptors, including Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptor-ligand complexes then bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. By inhibiting the enzymes responsible for ATRA breakdown, liarozole leads to higher intracellular concentrations of ATRA, thereby enhancing retinoid signaling and the transcription of retinoid-responsive genes. nih.govresearchgate.netnih.govresearchgate.net

Studies in keratinocytes have shown that liarozole treatment can affect the expression of genes involved in keratinization and inflammation, consistent with increased retinoid stimulation. For example, liarozole has been observed to decrease the mRNA expression of KRT2 and TNF-α, while showing trends towards increased expression of KRT4 and CYP26A1. researchgate.netmedicaljournals.se Cellular retinoic acid binding protein II (CRABPII), which plays a role in ATRA metabolism and signaling, has also shown altered expression with liarozole treatment. researchgate.netmedicaljournals.se

Aromatase (CYP19) Inhibition

Liarozole is also known to inhibit aromatase (CYP19), a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, catalyzing the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone). nih.govjapsonline.comdrugbank.commdpi.com Inhibition of aromatase leads to reduced estrogen levels. wikipedia.org

Mechanisms of CYP19 Inhibition by Liarozole

As an azole derivative, liarozole is believed to inhibit CYP19 by coordinating with the heme iron atom in the enzyme's active site. nih.govmdpi.com This interaction disrupts the catalytic activity of aromatase, preventing the conversion of androgens to estrogens. mdpi.comwikipedia.orgscbt.com While the precise binding mode of liarozole to CYP19 has been explored in the context of azole inhibitors, structural data on aromatase show that the enzyme has binding pockets that accommodate the natural substrate androstenedione (B190577) and steroidal inhibitors. nih.gov Azoles, being structurally dissimilar to the steroid backbone, may inhibit by binding to a rearranged active site or other catalytically important sites. nih.gov

Research indicates that liarozole hydrochloride functions as a selective inhibitor of CYP19, and its structural features facilitate a specific binding mode that alters enzyme conformation and reduces catalytic activity. scbt.com The reaction kinetics observed with liarozole hydrochloride suggest a non-competitive inhibition pattern, which could affect substrate accessibility to the active site. scbt.com

Comparative Studies with Other Aromatase Inhibitors

Liarozole's activity as a CYP19 inhibitor has been compared to other azole compounds, including those used in medicine and agriculture. Studies using a fluorimetric assay with recombinant human CYP19 have shown that liarozole is among the potent inhibitors of aromatase. nih.gov

Comparative data on the inhibitory potency (IC50 values) of various azole compounds against human recombinant CYP19 highlight the range of activities within this class of inhibitors. nih.gov

CompoundIC50 (µM) Against Human Recombinant CYP19
LiarozoleData varies across studies; potent inhibitor
Letrozole (B1683767)0.019 (most potent medicinal antifungal tested) nih.gov
Anastrozole (B1683761)Used as a first-line therapy wikipedia.org
Bifonazole0.270 nih.gov, 0.055 nih.gov
Imazalil1.100 nih.gov, 0.047 (most potent fungicide tested) nih.gov
Flusilazole3.200 nih.gov, 0.047 (most potent fungicide tested) nih.gov
Miconazole0.083 nih.gov
Clotrimazole0.105 nih.gov
Prochloraz0.052 nih.gov

Note: IC50 values can vary depending on the experimental conditions and assay used.

These comparisons indicate that liarozole's potency as an aromatase inhibitor is comparable to or less potent than some of the most potent medicinal and agricultural azole inhibitors. nih.govnih.gov Unlike some third-generation non-steroidal aromatase inhibitors like anastrozole and letrozole which are highly selective for aromatase, liarozole is known to inhibit multiple cytochrome P450 enzymes. japsonline.comresearchgate.netrndsystems.comwikipedia.org

Interplay between Retinoic Acid Metabolism and Aromatase Inhibition

A significant aspect of liarozole's mechanism of action is the interplay between its effects on retinoic acid metabolism and aromatase inhibition. By blocking the 4-hydroxylation of ATRA via inhibition of CYP26 enzymes, liarozole increases endogenous ATRA levels. nih.govresearchgate.netnih.govmedchemexpress.com Simultaneously, its inhibition of aromatase reduces estrogen production. nih.govjapsonline.comdrugbank.com

Investigations into Other Potential Biochemical Interactions

Beyond its well-established inhibition of CYP26 and CYP19, liarozole has been investigated for other biochemical interactions.

Studies have shown that liarozole can inhibit CYP2S1-mediated metabolism of certain compounds, such as the anticancer prodrug AQ4N. japsonline.com In vitro studies with CYP2S1 overexpressing microsomes demonstrated that liarozole effectively inhibited the conversion of AQ4N to its metabolites. japsonline.com

Furthermore, liarozole has been found to inhibit 24-hydroxylase activity, an enzyme involved in the metabolism of 1α,25-dihydroxyvitamin D3. oup.comoup.com This inhibition can lead to a prolonged half-life of 1α,25-dihydroxyvitamin D3 and enhance its effects, including the up-regulation of the vitamin D receptor (VDR). oup.comoup.com This interaction has been suggested as a mechanism contributing to the synergistic antiproliferative effects observed when liarozole is combined with 1α,25-dihydroxyvitamin D3 in certain cancer cell lines. oup.comoup.com

Liarozole has also been shown to influence the expression of transforming growth factor-beta 3 (TGF-β3) and extracellular matrix (ECM) components in specific cell types, such as leiomyoma cells. nih.gov Treatment with liarozole has been observed to decrease TGF-β3 gene and protein expression, subsequently reducing the production of ECM components like versican, COL1A1, and fibronectin. nih.gov This suggests a potential role for liarozole in modulating fibrosis by altering TGF-β3 signaling. nih.gov

Biological Activity and Preclinical Research

In Vitro Studies on Cellular Systems

In vitro studies using various cell lines have provided insights into Liarozole's effects on fundamental cellular processes, enzyme activity, and fibrotic mechanisms.

Assessment of Cell Proliferation and Differentiation in Relevant Cell Lines

Research indicates that Liarozole (B1683768) can influence cell proliferation and differentiation in several cell lines. In MCF-7 human breast cancer cells, Liarozole demonstrated inhibition of cell proliferation with a 35% effect observed at a concentration of 10 μM after 9 days medchemexpress.commedchemexpress.commedchemexpress.com. Studies on mesenchymal cells showed that Liarozole at 1 μM completely inhibited chondrogenesis after 4 days medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. In colorectal cancer cell lines, specifically HT29 and SW480, Liarozole dihydrochloride (B599025) inhibited cell proliferation in a dose-dependent manner oncotarget.comresearchgate.net. This decrease in proliferation was observed in both cell lines upon treatment with the CYP26A1 inhibitor oncotarget.comresearchgate.net. Furthermore, Liarozole treatment of HT29 cells led to a decrease in sphere formation in a dose-dependent manner under anchorage-independent conditions oncotarget.comresearchgate.net.

Analysis of Gene Expression Profiles in Response to Liarozole Treatment

Studies have examined the impact of Liarozole on gene expression profiles, particularly those related to retinoid signaling and cellular processes. In patients with lamellar ichthyosis treated with oral Liarozole, a significant decrease in the mRNA expression of KRT2 and TNF-alpha was observed, along with trends toward increased expression of KRT4 and CYP26A1 researchgate.netmedicaljournals.semedicaljournalssweden.seresearchgate.net. These changes are consistent with increased retinoid stimulation in the epidermis researchgate.netmedicaljournals.semedicaljournalssweden.se. However, dose-related responses were not consistently observed, and protein level analysis did not always parallel the mRNA findings researchgate.netmedicaljournals.semedicaljournalssweden.seresearchgate.net. In colorectal cancer cell lines, Nanostring Profiling was used to measure the effects of Liarozole on mRNA expression of cancer stem cell markers, differentiation indicators, and retinoid receptors aacrjournals.org.

Evaluation of Enzyme Activity in Cell-Free Systems and Cell Lysates

Liarozole is known to inhibit enzymes involved in retinoid metabolism, primarily cytochrome P450 enzymes, particularly CYP26 (retinoic acid 4-hydroxylase) medchemexpress.commedchemexpress.comresearchgate.netmedicaljournals.semedicaljournalssweden.sedepaul.edunih.govrndsystems.comtocris.comjapsonline.commdpi.comnih.gov. In cell-free systems and using cell lysates, Liarozole has been shown to inhibit the CYP26-dependent 4-hydroxylation of retinoic acid medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. Studies using hamster liver microsomes demonstrated that Liarozole suppressed the P-450-mediated conversion of retinoic acid to more polar metabolites with an IC50 of 2.2 μM nih.govncats.io. Another study reported an IC50 of 7 μM for the inhibition of CYP26-dependent 4-hydroxylation of retinoic acid medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. Liarozole has also been shown to inhibit other cytochrome P450 enzymes, including aromatase (CYP19) depaul.edurndsystems.comtocris.comjapsonline.commdpi.com. Furthermore, Liarozole was found to effectively inhibit the CYP2S1-mediated metabolism of the prodrug AQ4N in microsomes japsonline.com.

Here is a table summarizing some enzyme inhibition data for Liarozole:

Enzyme TargetSystemIC50 / Ki ValueReference
CYP26 (4-hydroxylation of RA)Various7 μM medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
P-450 (RA metabolism)Hamster liver microsomes2.2 μM nih.govncats.io
CYP26A1In vitro2100 nM (2.1 μM) nih.gov
CYP19 (Aromatase)VariousInhibited depaul.edurndsystems.comtocris.comjapsonline.commdpi.com
CYP2S1MicrosomesInhibited japsonline.com
24-hydroxylaseDU 145 cellsDose-dependent inhibition oup.com

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Studies on Fibrotic Processes in Cell Culture Models (e.g., Leiomyoma Cells)

Liarozole's effects on fibrotic processes have been investigated, particularly in the context of uterine leiomyoma. Studies using both two-dimensional and three-dimensional leiomyoma cell cultures have shown that Liarozole can reduce fibrosis nih.govnih.govresearchgate.netresearchgate.net. In a three-dimensional leiomyoma model system, Liarozole decreased TGF-β3 gene and protein expression, as well as the expression of extracellular matrix (ECM) components such as versican, COL1A1, and fibronectin, which are known to contribute to the leiomyoma phenotype nih.gov. Treatment of immortalized human leiomyoma cells with pharmacologic concentrations of Liarozole inhibited ECM protein production and decreased ECM mRNA expression in a dose-dependent manner nih.gov. Liarozole also reduced TGF-β3 mediated fibrosis in these cultures nih.govresearchgate.netresearchgate.net.

In Vivo Preclinical Models (Non-Human)

Preclinical studies in non-human animal models have explored Liarozole's effects, particularly on retinoid homeostasis.

Effects on Retinoid Homeostasis in Animal Models

As a RAMBA, Liarozole inhibits the metabolism of retinoic acid, leading to increased tissue levels of endogenous retinoic acid medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netmedicaljournals.semedicaljournalssweden.serndsystems.comtocris.comjapsonline.commdpi.comnih.gov. In vivo studies have demonstrated that Liarozole exerts retinoid-mimetic effects rndsystems.comtocris.comjapsonline.comnih.gov. In the N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinoma model, treatment with Liarozole led to increased retinoic acid levels researchgate.net. Studies in mouse limb bud cell cultures, used as a model to investigate retinoid toxicity, showed that Liarozole increased the toxicity of all-trans-retinoic acid, which was likely related to the prolongation of its half-life due to inhibited metabolism nih.gov. This suggests that Liarozole's ability to block retinoic acid degradation can enhance the effects of endogenous retinoic acid in vivo nih.gov.

Studies on Testosterone (B1683101) Biosynthesis in Animal Models (e.g., Rats and Dogs)

Research has explored the effects of Liazal on androgen biosynthesis in male animal models. Studies conducted in rats and dogs indicated that this compound is an inhibitor of cytochrome P450 mediated androgen biosynthesis in the testes and adrenals. Comparative studies demonstrated that this compound was found to be twice as potent as ketoconazole (B1673606) in inhibiting testosterone biosynthesis in male rats and dogs. nih.gov

The following table summarizes the comparative potency in testosterone biosynthesis inhibition:

CompoundRelative Potency (vs. Ketoconazole)Animal Models Studied
Ketoconazole1xMale Rats and Dogs
This compound2xMale Rats and Dogs

Antitumor Activity in Animal Carcinoma Models (e.g., Rat Prostate Carcinomas)

This compound has also been investigated for its potential antitumor activity in animal models, including rat prostate carcinomas. Studies in rats demonstrated that this compound was effective in inhibiting tumor growth in both androgen-dependent and androgen-independent prostate carcinoma models. nih.gov This finding suggested that the mechanism by which this compound inhibits prostate tumor growth may not be solely dependent on the inhibition of androgen biosynthesis. nih.gov Further support for a mechanism independent of androgen biosynthesis inhibition came from studies showing that liarozole inhibited tumor growth in androgen-dependent and -independent prostate carcinoma models. nih.gov

Histopathological and Molecular Analyses of Tissues from Treated Animal Models

Histopathological and molecular analyses are essential components of preclinical studies in animal models to assess the effects of a compound on tissues at a microscopic and molecular level. Histopathological evaluation involves the systematic gross examination and collection of tissues at necropsy, followed by the reporting of histopathologic lesions. nih.gov This provides morphological context to in vivo, molecular, and biochemical data. nih.gov Molecular pathology techniques, such as immunolabelling and in situ hybridization, are also utilized to analyze biomarkers and molecular changes in tissues. nih.govucsd.edu These techniques can be performed on tissue sections to localize biomarker expression and assess molecular profiles. ucsd.edu While these types of analyses are standard practice in preclinical research involving animal models to characterize the impact of therapeutic agents nih.govucsd.edu, the specific detailed findings from histopathological and molecular analyses of tissues from this compound-treated animal models were not available in the consulted literature.

Advanced Analytical Methodologies in Liarozole Research

Spectroscopic Characterization Techniques in Liarozole (B1683768) Synthesis and Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable information about the atomic and molecular structure of a substance. For a compound like Liarozole, various spectroscopic methods are routinely employed as standard analytical procedures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for determining the precise structure of organic molecules. news-medical.netnih.gov It works by probing the magnetic properties of atomic nuclei (such as ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. news-medical.netiastate.edu

In the context of Liarozole synthesis and quality control, both ¹H and ¹³C NMR are used to confirm its identity and structural integrity. Certificates of Analysis for commercially available Liarozole consistently report that the NMR data are "Consistent with structure," indicating that the observed spectra match the expected pattern for Liarozole. selleckchem.comwindows.nettocris.com

¹H NMR: This technique provides a map of all the hydrogen atoms in the molecule. The chemical shift of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, helping to piece together the molecular framework.

¹³C NMR: This method provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom typically gives a distinct signal, confirming the total number of carbon atoms and their functional group type (e.g., aromatic, aliphatic). researchgate.net

The combination of these NMR techniques allows researchers to verify the successful synthesis of the target compound, 6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole, and ensure the absence of significant structural impurities. nih.gov

Table 1: Representative NMR Data for Liarozole Structural Confirmation This table illustrates the type of data obtained from NMR spectroscopy for structural verification.

Technique Data Obtained Purpose
¹H NMR Chemical Shifts (ppm), Integration (Proton Count), Multiplicity (Splitting Patterns) Confirms the arrangement and connectivity of hydrogen atoms on the benzimidazole (B57391), imidazole (B134444), and chlorophenyl rings.
¹³C NMR Chemical Shifts (ppm) Verifies the carbon skeleton of the molecule, identifying carbons in the distinct aromatic ring systems. researchgate.net

| 2D NMR (e.g., COSY, HSQC) | Correlation between nuclei | Establishes direct (¹H-¹H) and one-bond (¹H-¹³C) connectivities, providing definitive structural proof. |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a fundamental tool in chemical analysis used to confirm the molecular weight of a compound and assess its purity. acs.org

For Liarozole, MS analysis is a critical quality control step. The molecular formula of Liarozole is C₁₇H₁₃ClN₄, which corresponds to a molecular weight of approximately 308.8 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision (e.g., 308.0828741 Da), which provides unambiguous confirmation of the elemental composition. nih.govnih.gov Certificates of analysis for Liarozole often state that the mass spectrum is "Consistent with structure," verifying that the primary component in the sample has the correct molecular weight. tocris.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed in related research to identify and analyze metabolites. nih.gov

Table 2: Molecular Weight and Mass Spectrometry Data for Liarozole

Property Value Source
Molecular Formula C₁₇H₁₃ClN₄ PubChem nih.govnih.gov
Molecular Weight (Average) 308.8 g/mol PubChem nih.gov
Monoisotopic Mass (Exact) 308.0828741 Da PubChem nih.govnih.gov

| Analysis Confirmation | Consistent with structure | Certificate of Analysis tocris.com |

UV/Visible (UV-Vis) spectroscopy is a versatile technique that measures the absorption of ultraviolet or visible light by a substance. technologynetworks.comwepub.org It has two primary applications in Liarozole research: quantifying the concentration of the compound in solution and investigating its binding interactions with biological macromolecules. mdpi.comresearchgate.net

The concentration of a substance in a solution can be determined using the Beer-Lambert law, where the absorbance at a specific wavelength is directly proportional to the concentration. This is a routine method for preparing solutions of known concentration for various assays. wepub.org

Furthermore, UV-Vis spectroscopy is a powerful tool for studying the non-covalent binding of small molecules like Liarozole to targets such as proteins (e.g., serum albumins) or nucleic acids (e.g., DNA). mdpi.comsciforschenonline.org When a small molecule binds to a macromolecule, changes in its electronic environment can lead to alterations in the UV-Vis absorption spectrum. These changes, such as a shift in the wavelength of maximum absorbance (λmax) or a change in absorbance intensity (hyperchromism or hypochromism), can be monitored. By titrating the macromolecule with increasing concentrations of the compound, a binding constant (Kb) can be calculated, providing a quantitative measure of the binding affinity. mdpi.comrsc.org

Table 3: Illustrative Data from a UV-Vis Binding Study This table represents hypothetical data from an experiment where a fixed concentration of a compound is titrated with increasing concentrations of a binding partner (e.g., DNA).

[Binding Partner] (μM) Absorbance at λmax Interpretation
0.0 0.500 Initial absorbance of the compound.
0.2 0.485 Hypochromic shift, indicating interaction.
0.4 0.472 Further decrease in absorbance.
0.6 0.461 Continued interaction.
0.8 0.453 Approach to saturation.

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. nih.govwikipedia.org The technique involves irradiating a single crystal of the material with a beam of X-rays and analyzing the resulting diffraction pattern. ncsu.edusciencemuseum.org.uk From this pattern, a three-dimensional map of electron density within the crystal can be calculated, which allows for the precise placement of every atom in the molecule. nih.gov

This method provides unambiguous confirmation of:

Molecular Structure: The exact connectivity and bond lengths between atoms.

Stereochemistry: The absolute configuration of chiral centers.

Conformation: The spatial arrangement of the molecule in its solid state.

In drug discovery and development, obtaining a crystal structure is a landmark achievement. While not always feasible if suitable crystals cannot be grown, an X-ray crystal structure of Liarozole would provide the ultimate proof of its chemical identity. wikipedia.org Furthermore, co-crystallizing a compound with its biological target (e.g., an enzyme) can reveal the precise binding mode and key intermolecular interactions, which is invaluable for structure-based drug design. nih.gov

UV/Visible Spectroscopy for Binding Studies and Concentration Measurements

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for purifying compounds and for analyzing the composition and purity of a sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying each component in a mixture. youtube.com It is particularly crucial for assessing the purity of active pharmaceutical ingredients (APIs) like Liarozole. nih.gov

In a typical Reverse-Phase HPLC (RP-HPLC) setup, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used to elute the components. jrespharm.com Compounds are separated based on their relative hydrophobicity. A detector, commonly a UV-Vis detector, measures the components as they elute from the column, producing a chromatogram where each peak corresponds to a different substance. ptfarm.pl

The purity of Liarozole is routinely determined by HPLC. The area of the Liarozole peak relative to the total area of all peaks in the chromatogram gives a quantitative measure of its purity. Commercial suppliers of Liarozole consistently report purities of ≥98% or ≥99% as determined by HPLC, confirming its suitability for research applications. windows.nettocris.comsigmaaldrich.com The method is also used in research to monitor the progress of chemical reactions or to quantify analytes in biological samples. medchemexpress.comcore.ac.uk

Table 4: Typical Parameters for RP-HPLC Analysis of Liarozole This table presents a generalized set of conditions for the HPLC analysis of a compound like Liarozole, based on common practices in pharmaceutical analysis.

Parameter Description Typical Value / Type
Column Stationary Phase C18 (Octadecylsilane) jrespharm.com
Mobile Phase Eluent A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) nih.govptfarm.pl
Elution Mode Mobile Phase Composition Isocratic (constant composition) or Gradient (changing composition)
Flow Rate Speed of mobile phase 0.5 - 1.5 mL/min nih.gov
Detection Method of sensing UV-Vis Detector
Wavelength Monitoring Wavelength Set at the λmax of the analyte (e.g., ~240 nm for similar compounds) jrespharm.comptfarm.pl

| Purity Reported | Quality Control Result | ≥98% or ≥99% windows.nettocris.comsigmaaldrich.com |

Chiral Chromatography for Enantiomeric Purity Assessment

Liarozole possesses a single stereogenic center, meaning it can exist as two non-superimposable mirror images, or enantiomers. google.com Since enantiomers can exhibit different pharmacological and toxicological profiles, ensuring the enantiomeric purity of the desired isomer is crucial. symeres.com Chiral chromatography is a key technique used for this purpose. symeres.comchromatographyonline.com

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification. sigmaaldrich.com High-performance liquid chromatography (HPLC) with a chiral column is a common approach. chromatographyonline.com For liarozole, a baseline chiral separation has been successfully achieved using a Chiralpak AD-H chiral stationary phase under normal-phase chromatographic conditions. chrom-china.com

The development of a robust chiral separation method involves optimizing several parameters. Studies have investigated the influence of the type and concentration of the organic solvent, the ratio of acidic and basic additives, column temperature, and flow rate on the separation of liarozole enantiomers. chrom-china.com Optimal conditions have been identified as a mobile phase of hexane-ethanol (80:20, v/v) containing 0.3% diethylamine (B46881) and 0.1% glacial acetic acid, with a flow rate of 0.6 mL/min and a column temperature of 20 ℃. chrom-china.com This method provides a simple, rapid, and reproducible way to assess the enantiomeric purity of liarozole, achieving a resolution of 3.4. chrom-china.com

ParameterOptimized Condition
Chiral Stationary Phase Chiralpak AD-H
Mobile Phase Hexane-Ethanol (80:20, v/v) with 0.3% diethylamine and 0.1% glacial acetic acid
Flow Rate 0.6 mL/min
Detection Wavelength 254 nm
Column Temperature 20 ℃
Resolution 3.4
Data from a study on the enantiomeric separation of liarozole. chrom-china.com

Biophysical Techniques for Ligand-Target Interactions

Understanding how liarozole interacts with its biological targets is fundamental to elucidating its mechanism of action. Biophysical techniques provide direct measurement of the binding affinity and thermodynamics of these interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique that measures the heat changes that occur when molecules bind to each other. nih.gov It is considered a gold-standard method for characterizing ligand-target binding because it provides a complete thermodynamic profile of the interaction in a single experiment. sygnaturediscovery.comtainstruments.com By directly measuring the heat released or absorbed during the binding event, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. sygnaturediscovery.comwhiterose.ac.uk

In the context of liarozole research, ITC would be used to quantify the binding of liarozole to its target enzymes, such as those involved in retinoic acid metabolism. The process involves titrating a solution of liarozole into a solution containing the target protein and measuring the resulting heat changes. whiterose.ac.uk This data is crucial for structure-activity relationship (SAR) studies, helping to guide the optimization of lead compounds. tainstruments.com

Surface Plasmon Resonance (SPR) is another label-free biophysical technique used to study molecular interactions in real-time. sygnaturediscovery.com While ITC provides thermodynamic data, SPR excels at providing kinetic data, including the association rate (ka) and dissociation rate (kd) of the binding event, from which the equilibrium dissociation constant (KD) can also be derived.

In a typical SPR experiment for liarozole, the target protein would be immobilized on a sensor chip. A solution containing liarozole is then flowed over the chip surface. The binding of liarozole to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. medchemexpress.com This allows for the real-time monitoring of the binding and dissociation phases of the interaction.

Isothermal Titration Calorimetry (ITC)

Computational Chemistry and Molecular Modeling

Computational methods are invaluable tools in modern drug discovery and development, offering insights into molecular interactions at an atomic level. These techniques complement experimental data and aid in the rational design of new inhibitors.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.gov For liarozole, docking studies can predict how it fits into the active site of its target enzymes. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. phcog.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the liarozole-enzyme complex over time. nih.govmdpi.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. nih.gov By simulating the movements of atoms over time, MD can confirm the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. phcog.comfrontiersin.org The root mean square deviation (RMSD) of the complex is often analyzed to assess its stability throughout the simulation. phcog.com

Computational MethodApplication in Liarozole ResearchKey Insights
Molecular Docking Predicts the binding mode of liarozole within the active site of its target enzyme.Identifies key amino acid residues involved in binding and predicts binding affinity. nih.govmdpi.com
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the liarozole-enzyme complex over time.Assesses the stability of the binding pose and reveals conformational changes. phcog.comfrontiersin.org

Pharmacophore modeling is a powerful tool used in the rational design of new drugs. frontiersin.org A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. nih.gov

For liarozole and related retinoic acid metabolism blocking agents (RAMBAs), pharmacophore models can be developed based on the structures of known active compounds. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach facilitates the discovery of new chemical scaffolds for the development of next-generation inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Liarozole Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical methodology fundamental to modern drug discovery. It seeks to establish a mathematical correlation between the physicochemical properties of a series of chemical compounds and their biological activities. The core principle is that variations in the structural or physicochemical properties of molecules are responsible for the differences in their biological effects. For Liarozole and its derivatives, which are primarily known as inhibitors of the cytochrome P450 enzyme CYP26A1, QSAR studies are instrumental in elucidating the structural features essential for potent and selective inhibition.

While extensive QSAR studies focusing exclusively on a broad range of Liarozole derivatives are not widely published, significant insights can be drawn from research on analogous structures, particularly other azole-based inhibitors of CYP26A1 and other cytochrome P450 enzymes. These studies provide a robust framework for understanding how modifications to the Liarozole scaffold would likely impact its activity as a retinoic acid metabolism blocking agent (RAMBA).

2D-QSAR Research Findings

Two-dimensional (2D)-QSAR models are often the first step in analyzing a new class of inhibitors. These models correlate biological activity with calculated physicochemical descriptors. Research on triazole-based CYP26A1 inhibitors, which are structurally related to the imidazole moiety of Liarozole, has identified several key descriptors that govern their inhibitory potency (IC50). nih.govnih.gov

A primary approach involves performing multiple linear regression (MLR) analysis where the biological activity is the dependent variable and the calculated molecular properties are the independent variables. nih.gov Studies have successfully generated statistically significant models using a range of physicochemical parameters. nih.govresearchgate.net

Table 1: Key Physicochemical Descriptors in 2D-QSAR Models for CYP26A1 Inhibitors

DescriptorSymbolDescriptionRelevance to Inhibitory Activity
Molar RefractivityMRA measure of the total polarizability of a mole of a substance, related to molecular volume and London dispersion forces. bioinformation.netIndicates the importance of molecular bulk and steric interactions with the enzyme's active site.
Molecular WeightMWThe sum of the atomic weights of all atoms in a molecule. bioinformation.netCorrelates with the overall size of the inhibitor, which must fit within the binding pocket.
Partition CoefficientlogPMeasures the hydrophobicity of a compound, indicating its distribution between an oily and an aqueous phase. researchgate.netCrucial for membrane permeability and hydrophobic interactions within the active site.
ParachorPcA property related to the molecular volume and surface tension. nih.govProvides insight into steric requirements for binding.
Molecular Connectivity Indices0Χ, 1Χ, 2ΧTopological descriptors that quantify the degree of branching and complexity of the molecular structure. researchgate.netReflects the shape and size of the molecule, influencing its fit and interaction with the target.

These 2D-QSAR studies on CYP26A1 inhibitors successfully produced models with high coefficients of determination (R²), indicating a strong correlation between the selected descriptors and the observed biological activity. nih.govnih.gov Such models are valuable for predicting the potency of newly designed analogs before their synthesis, thereby streamlining the drug development process. researchgate.net

3D-QSAR and Pharmacophore Modeling Insights

Three-dimensional (3D)-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the spatial arrangement of molecular properties. These analyses have been applied to imidazole-substituted inhibitors of other cytochrome P450 enzymes, like CYP17, providing relevant insights for Liarozole derivatives. tandfonline.com

In these models, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated and correlated with biological activity. The results are often visualized as contour maps, highlighting regions where specific properties would enhance or diminish activity. tandfonline.com

Table 2: Statistical Validation of a 3D-QSAR Model for Imidazole-Based CYP Inhibitors

ParameterSymbolValueDescription
Cross-validated Correlation Coefficientq² (or Q²)0.932Measures the internal predictive ability of the model. A value > 0.5 is considered good. tandfonline.com
Non-cross-validated Correlation Coefficient-Indicates the goodness of fit of the model to the training set data.
Predictive Correlation Coefficientpred0.876Measures the model's ability to predict the activity of an external test set of compounds. tandfonline.com

Findings from these 3D-QSAR studies suggest that for optimal inhibitory activity of azole-based compounds:

Steric Fields: The contour maps often reveal that bulky substituents are disfavored in certain regions around the molecule, while being favored in others, defining the shape of the enzyme's binding pocket.

Electrostatic Fields: The models highlight areas where electropositive or electronegative potentials are favorable. For instance, the presence of the nitrogen atoms in the imidazole ring is crucial for coordinating with the heme iron of the cytochrome P450 enzyme, and the electrostatic potential in this region is a critical determinant of activity. tandfonline.com

Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of chemical features necessary for biological activity. A pharmacophore model for potent RAMBAs identified key features including five hydrophobic groups, one hydrogen bond acceptor, and one aromatic ring, providing a template for designing new inhibitors. nih.gov Collectively, these advanced modeling studies suggest that the inhibitory potency of Liarozole derivatives would be highly dependent on the steric bulk and electronic properties of substituents on the phenyl rings, which in turn modulate the interaction with the active site of CYP26A1.

Future Directions and Research Perspectives

Exploration of Novel Liarozole (B1683768) Analogues with Enhanced Selectivity

A significant challenge with Liarozole is its broad-spectrum inhibition of cytochrome P450 (CYP) enzymes. nih.gov While it effectively inhibits CYP26, the enzyme responsible for retinoic acid catabolism, it also affects other CYPs like aromatase (CYP19). tocris.comresearchgate.net This lack of selectivity can lead to off-target effects. researchgate.net Consequently, a key area of research is the development of Liarozole analogues with enhanced selectivity for CYP26 enzymes, particularly CYP26A1. nih.govresearchgate.net

The goal is to design compounds that retain the beneficial effects of increased endogenous retinoic acid while minimizing interactions with other metabolic pathways. researchgate.net For instance, researchers have synthesized and tested non-azole based inhibitors to move away from the broad-spectrum activity associated with the imidazole (B134444) group in Liarozole. nih.gov One study reported the development of a selective CYP26A1 inhibitor with a 43-fold greater selectivity for CYP26A1 over CYP26B1 and an IC50 of 340 nM. nih.govresearchgate.net These novel analogues could offer a more targeted therapeutic approach, potentially reducing the side effects observed with less selective RAMBAs. nih.gov

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: To systematically modify the Liarozole scaffold and identify key structural features that confer selectivity for CYP26A1.

Computational Modeling: To predict the binding affinity and selectivity of new analogues before synthesis.

In Vitro and In Vivo Testing: To evaluate the potency and selectivity of newly designed compounds in cell-based assays and animal models.

Deeper Mechanistic Insights into Enzyme-Inhibitor Interactions

A thorough understanding of how Liarozole interacts with its target enzymes at a molecular level is crucial for rational drug design. Liarozole, an imidazole-containing compound, inhibits the cytochrome P-450-dependent metabolism of all-trans-retinoic acid (ATRA). ncats.io It is a known inhibitor of several cytochrome P450 enzymes, including aromatase (CYP19) and retinoic acid 4-hydroxylase (CYP26). tocris.comrndsystems.com

Future research will focus on:

Crystallography and Cryo-electron Microscopy: To obtain high-resolution structures of Liarozole and its analogues in complex with CYP26 enzymes. This would provide a detailed picture of the binding pocket and the specific interactions that determine inhibitor potency and selectivity.

Kinetic and Biophysical Studies: To characterize the dynamics of the enzyme-inhibitor interaction, including association and dissociation rates.

Mutagenesis Studies: To identify key amino acid residues within the enzyme's active site that are critical for Liarozole binding.

These studies will provide invaluable information for the design of next-generation RAMBAs with improved pharmacological profiles.

Investigation of Liarozole's Effects on Underexplored Biological Pathways

While the primary mechanism of Liarozole is the inhibition of retinoic acid metabolism, it may have other biological effects that are not yet fully understood. nih.gov For example, some studies suggest that Liarozole can influence other signaling pathways. Research has shown that Liarozole can inhibit 24-hydroxylase, an enzyme involved in vitamin D metabolism, which may contribute to its anticancer effects. oup.com

Future research directions include:

Transcriptomics and Proteomics: To identify global changes in gene and protein expression in response to Liarozole treatment. This could uncover novel pathways and molecular targets.

Phenotypic Screening: To test the effects of Liarozole in a wide range of cell-based assays that model different diseases. This could reveal unexpected therapeutic opportunities.

Investigation of Synergistic Effects: Exploring the combination of Liarozole with other therapeutic agents to enhance efficacy. For instance, Liarozole has been shown to act synergistically with 1α,25-dihydroxyvitamin D3 to inhibit the growth of prostate cancer cells. oup.com

Development of Advanced Delivery Systems for Preclinical Models

Optimizing the delivery of Liarozole to its target tissues is another important area of research. Current oral administration can lead to systemic exposure and potential side effects. researchgate.net Advanced drug delivery systems could improve the therapeutic efficacy and reduce the toxicity of Liarozole.

Potential delivery strategies being explored include:

Topical Formulations: For the treatment of skin disorders like ichthyosis and psoriasis, topical delivery could provide localized drug action with minimal systemic absorption. researchgate.net

Nanoparticle-based Systems: Encapsulating Liarozole in nanoparticles could enhance its solubility, stability, and bioavailability. These systems can also be engineered for targeted delivery to specific tissues or cells.

Hydrogels and other matrices: For sustained release of the drug over an extended period.

A study has investigated the use of 2-hydroxypropyl-β-cyclodextrin (HPβCD) to enhance the transdermal delivery of Liarozole. capes.gov.br

Integration of Liarozole Research with Chemical Genomics and Proteomics

The integration of Liarozole research with large-scale "omics" technologies can provide a systems-level understanding of its mechanism of action and identify potential biomarkers for treatment response.

Chemical Genomics: This approach uses small molecules like Liarozole to probe the function of genes and pathways on a genome-wide scale. By observing the cellular response to Liarozole, researchers can gain insights into the complex biological networks that are affected by the drug.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of cells or tissues treated with Liarozole can identify changes in protein expression and post-translational modifications, providing further clues about its molecular targets and downstream effects.

By combining these powerful technologies with traditional pharmacological and biochemical approaches, researchers can build a more comprehensive picture of Liarozole's biological activities and accelerate the development of new and improved therapies.

Q & A

Q. What are the established molecular mechanisms of action for Liazal in experimental models?

this compound (liarozole) functions primarily as a retinoic acid metabolism-blocking agent (RAMBA), inhibiting cytochrome P450 enzymes (CYP26) to increase endogenous retinoic acid levels. Methodologically, researchers should validate its mechanism using in vitro CYP26 inhibition assays and compare results with retinoic acid receptor (RAR) activation assays in cell lines (e.g., prostate cancer models). Confirmation via Western blotting for RAR target genes (e.g., p21, p27) is recommended .

Q. How can researchers design dose-response experiments to evaluate this compound’s efficacy in differentiation therapy?

Use a factorial design with varying concentrations of this compound (e.g., 0.1–10 µM) and control groups (retinoic acid alone or CYP26 inhibitors). Measure differentiation markers (e.g., cytokeratin-18 in prostate cancer cells) at multiple timepoints. Statistical analysis should include ANOVA with post-hoc tests to identify non-linear responses and potential toxicity thresholds .

Q. What in vivo models are most suitable for studying this compound’s pharmacokinetics?

Rodent models (e.g., xenograft mice with hormone-resistant prostate cancer) are widely used. Key parameters include plasma half-life, tissue distribution (via LC-MS/MS), and metabolite identification. Ensure ethical compliance with dosing protocols and include sham-treated controls to isolate drug-specific effects .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported efficacy across different cancer subtypes?

Contradictions may arise from tumor heterogeneity or differential CYP26 expression. To resolve this:

  • Perform meta-analyses of existing clinical data (e.g., Denis et al., 1998 vs. Floryk & Thompson, 2008) .
  • Use single-cell RNA sequencing to profile CYP26 expression in patient-derived organoids.
  • Apply Bayesian statistical models to quantify uncertainty in cross-study comparisons .

Q. What methodologies optimize this compound’s synthesis for purity and yield in academic labs?

  • Step 1: Use retrosynthetic analysis to identify intermediates (e.g., imidazole derivatives).
  • Step 2: Employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce byproducts.
  • Step 3: Validate purity via HPLC (>98%) and characterize using NMR and high-resolution mass spectrometry. Document protocols in line with reproducibility standards (e.g., Beilstein Journal guidelines) .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) data from treated cell lines. Use bioinformatics pipelines (e.g., Ingenuity Pathway Analysis) to identify dysregulated pathways. Validate findings with CRISPR knockouts of candidate genes (e.g., CYP3A4) .

Methodological Challenges & Solutions

Q. What statistical frameworks are robust for analyzing this compound’s time-dependent effects in longitudinal studies?

  • Mixed-effects models account for inter-subject variability.
  • Cox proportional hazards regression for survival analysis in preclinical trials.
  • Bootstrapping to estimate confidence intervals for small-sample datasets. Reference open-source tools like R/Bioconductor packages .

Q. How to ensure reproducibility in this compound studies when using heterogeneous cell lines?

  • Standardize cell authentication (STR profiling).
  • Include batch controls for reagents (e.g., fetal bovine serum lot variations).
  • Pre-register protocols on platforms like OSF to mitigate analytical flexibility bias .

Data Presentation & Validation

Q. What criteria should guide the selection of figures/tables for publishing this compound research?

  • Figures: Use dose-response curves (log-transformed axes) and pathway diagrams (e.g., retinoic acid signaling).
  • Tables: Summarize IC50 values, pharmacokinetic parameters, and clinical trial demographics. Adhere to IMRaD structure and avoid redundant visualizations (e.g., redundant bar graphs) .

Q. How to validate this compound’s differentiation effects without relying on single endpoints?

Combine functional assays (e.g., Alamar Blue for viability) with orthogonal methods:

  • Flow cytometry for cell cycle arrest (G0/G1 phase).
  • qPCR for differentiation markers (e.g., NSE in neuroendocrine cells).
    Report effect sizes with 95% CIs to contextualize biological significance .

Ethical & Translational Considerations

Q. What are the ethical implications of repurposing this compound for non-oncological applications (e.g., dermatology)?

  • Preclinical: Conduct teratogenicity studies (retinoic acid is a known teratogen).
  • Clinical: Design Phase I trials with stringent inclusion criteria (e.g., exclude pregnant participants).
    Reference institutional review board (IRB) guidelines for risk-benefit assessments .

Q. How to navigate intellectual property barriers when developing this compound derivatives?

  • Patent landscaping: Use databases like Espacenet to identify expired patents.
  • Collaborate with tech transfer offices for licensing negotiations.
    Document novel derivatives in non-provisional patents before publication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.